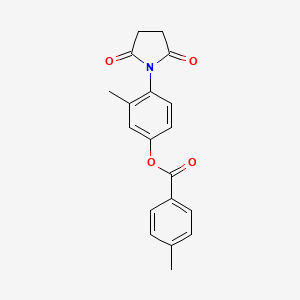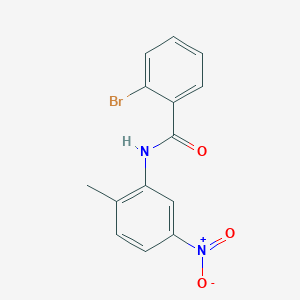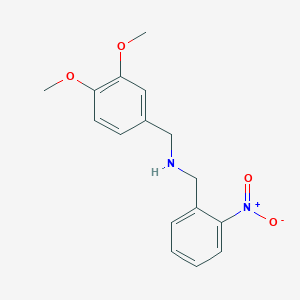
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate, also known as MDPV, is a synthetic cathinone that has been classified as a Schedule I drug by the United States Drug Enforcement Administration. MDPV is a potent psychostimulant that has been found to have a high potential for abuse and addiction. Despite its illicit status, MDPV has been the subject of extensive scientific research due to its unique chemical properties and potential therapeutic applications.
作用機序
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate functions as a reuptake inhibitor of dopamine and norepinephrine, preventing the reuptake of these neurotransmitters and leading to an increase in their levels in the brain. This increase in dopamine and norepinephrine levels is responsible for the psychostimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction and decreased blood flow to the extremities, which can lead to tissue damage and other complications.
実験室実験の利点と制限
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its illicit status and potential for abuse make it difficult to obtain and use in research settings. Additionally, the complex synthesis process and specialized equipment required for its production make it a challenging substance to work with.
将来の方向性
Future research on 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate should focus on its potential therapeutic applications, including its use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Additionally, further studies are needed to better understand the long-term effects of this compound use and its potential for addiction and abuse. Finally, research should continue to explore the biochemical and physiological effects of this compound and its mechanisms of action in the brain.
合成法
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with pyrrolidine and methylamine. The resulting product is then esterified with 4-methylbenzoic acid to produce this compound. The synthesis of this compound is complex and requires specialized equipment and expertise.
科学的研究の応用
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has a high affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood, reward, and motivation. This compound has been found to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, euphoria, and energy.
特性
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-3-5-14(6-4-12)19(23)24-15-7-8-16(13(2)11-15)20-17(21)9-10-18(20)22/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHJXLDDLBONSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794681 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)
![N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5835871.png)


![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)


![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)

![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
